molecular formula C23H19ClN2O2 B11701656 7-chloro-4-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

7-chloro-4-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B11701656
M. Wt: 390.9 g/mol
InChI Key: VWGMNSLGGDLKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-4-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by its unique chemical structure, which includes a chloro group, a methylbenzoyl group, and a phenyl group attached to a benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multiple steps, including electrophilic aromatic substitution, Friedel-Crafts acylation, and cyclization reactions. The process begins with the nitration of a suitable benzene derivative, followed by reduction to form an amine. Subsequent bromination and acylation steps introduce the necessary functional groups. The final cyclization step forms the benzodiazepine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

7-chloro-4-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-4-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the benzodiazepine site on the GABA_A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and muscle relaxant effects commonly associated with benzodiazepines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-4-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its unique structure allows for specific interactions with biological targets, potentially leading to different therapeutic effects and side effect profiles .

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

7-chloro-4-(4-methylbenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C23H19ClN2O2/c1-15-7-9-17(10-8-15)23(28)26-14-21(27)25-20-12-11-18(24)13-19(20)22(26)16-5-3-2-4-6-16/h2-13,22H,14H2,1H3,(H,25,27)

InChI Key

VWGMNSLGGDLKLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.